N,N-Dimethyl-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

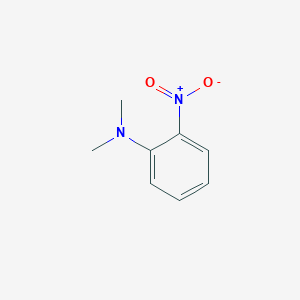

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9(2)7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZDNLCYFLDJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060578 | |

| Record name | Benzenamine, N,N-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-17-3 | |

| Record name | N,N-Dimethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-dimethyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-dimethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyl-2-nitroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of N,N-Dimethyl-2-nitroaniline. The information is presented to support research, scientific discovery, and professionals in the field of drug development.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a dimethylamino group and a nitro group attached to a benzene ring at positions 1 and 2, respectively. It is a yellow oily liquid at room temperature.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | NIST |

| Synonyms | Benzenamine, N,N-dimethyl-2-nitro- | NIST |

| CAS Number | 610-17-3 | NIST |

| Molecular Formula | C₈H₁₀N₂O₂ | NIST |

| Molecular Weight | 166.18 g/mol | [2] |

| Physical State | Yellow oil | [1] |

| Boiling Point | 257.7 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.592 | [1] |

| Melting Point | Not Applicable | [1] |

| Solubility | Data not readily available | |

| InChI | InChI=1S/C8H10N2O2/c1-9(2)7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3 | NIST |

| InChIKey | NPZDNLCYFLDJFA-UHFFFAOYSA-N | NIST |

| SMILES | CN(C)c1ccccc1--INVALID-LINK--[O-] |

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a dimethylamino group and a nitro group in the ortho position. This substitution pattern influences the molecule's electronic properties and reactivity.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in public spectral databases. Researchers are advised to acquire this data on a purified sample for unambiguous identification and characterization. For reference, spectral data for the isomeric N,N-Dimethyl-4-nitroaniline are well-documented and can be used for comparative purposes.

Synthesis of this compound

A common synthetic route to N-substituted 2-nitroanilines involves the nucleophilic aromatic substitution of a leaving group on a nitro-substituted benzene ring. A plausible method for the synthesis of this compound is the reaction of 2-nitrochlorobenzene with dimethylamine.

Example Experimental Protocol

The following is a representative protocol that can be adapted for the synthesis of this compound.

Reaction: 2-Nitrochlorobenzene reacts with dimethylamine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Materials:

-

2-Nitrochlorobenzene

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

Deionized water

-

Ethanol (for recrystallization, if the product is a solid)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, filtration apparatus)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-nitrochlorobenzene (1.0 mmol) in dimethylformamide (10 mL).

-

Add potassium carbonate (2.0 mmol) to the solution.

-

Slowly add a solution of dimethylamine (1.2 mmol) to the reaction mixture.

-

Heat the mixture to 120 °C and maintain this temperature for 8-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

If a solid precipitate forms, collect it by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol. If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure this compound.

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired yield.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Potential Applications

Nitroaniline derivatives are important intermediates in the synthesis of a wide range of chemical products. This compound can potentially be used in:

-

Dye and Pigment Manufacturing: As a precursor for azo dyes and other colorants.

-

Organic Synthesis: As a building block for more complex molecules in pharmaceutical and agrochemical research.

-

Materials Science: In the development of materials with specific optical or electronic properties.

Further research is necessary to fully explore the potential applications of this specific isomer.

References

An In-depth Technical Guide to the Physical Characteristics of N,N-Dimethyl-2-nitroaniline

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of N,N-Dimethyl-2-nitroaniline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its physical properties, spectral characteristics, and synthetic pathways, offering a foundational resource for its application and further study.

Physicochemical Properties

This compound, with the CAS number 610-17-3, is an aromatic nitro compound.[1][2][3] It presents as a yellow oil or liquid at ambient temperature.[4] Its core structure consists of a benzene ring substituted with a nitro group and a dimethylamino group at positions 2 and 1, respectively.

Below is a summary of its key physical properties in a structured format for clarity and comparative analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2][5] |

| Physical State | Yellow oil/liquid | [4] |

| Boiling Point | 257.7 ± 23.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Melting Point | Not Applicable | [4] |

| Refractive Index | 1.592 |

Spectral Analysis

Detailed spectral data for this compound is not extensively available in the public domain. However, the characteristic spectral features can be inferred from the analysis of its isomers and related nitroaniline compounds. Aromatic nitro compounds typically exhibit strong infrared absorptions for the nitro group and characteristic signals in NMR spectroscopy for the aromatic and alkyl protons.

Note: The following spectral data is for the closely related isomer, N,N-Dimethyl-4-nitroaniline , and is provided for illustrative purposes to indicate the expected regions of spectral activity.

¹H NMR Spectroscopy (Illustrative)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.09 | d | 2H | Ar-H ortho to NO₂ |

| 6.59 | d | 2H | Ar-H ortho to N(CH₃)₂ |

| 3.10 | s | 6H | N(CH₃)₂ |

Data for N,N-Dimethyl-4-nitroaniline in CDCl₃[6]

¹³C NMR Spectroscopy (Illustrative)

| Chemical Shift (ppm) | Assignment |

| 155.5 | C-NO₂ |

| 136.0 | C-N(CH₃)₂ |

| 126.0 | Ar-C ortho to NO₂ |

| 112.5 | Ar-C ortho to N(CH₃)₂ |

| 40.5 | N(CH₃)₂ |

Data for N,N-Dimethyl-4-nitroaniline

FT-IR Spectroscopy (Illustrative)

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | Aromatic C-H stretch |

| ~2800-3000 | Aliphatic C-H stretch |

| ~1590-1600 | Aromatic C=C stretch |

| ~1500-1550 | Asymmetric NO₂ stretch |

| ~1330-1370 | Symmetric NO₂ stretch |

| ~1200-1300 | Aromatic C-N stretch |

Typical ranges for aromatic nitro compounds.

UV-Vis Spectroscopy

Aromatic nitro compounds generally exhibit strong absorption in the UV-visible region. For 2-nitroaniline, a related compound, UV-Vis spectra show absorption maxima that are influenced by the solvent and pH.[7] It is expected that this compound will also have significant UV-Vis absorbance.

Synthesis Workflow

The synthesis of this compound can be approached through several synthetic routes. A common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronitrobenzene, with dimethylamine. Alternatively, direct methylation of 2-nitroaniline can be employed.

Caption: Synthetic routes to this compound.

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physical and spectral characteristics of an aromatic nitro compound like this compound.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus under atmospheric pressure. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For high-boiling liquids, vacuum distillation may be employed to prevent decomposition.

Density Measurement

The density can be measured using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.

Refractive Index Measurement

A refractometer is used to measure the refractive index. A small drop of the liquid sample is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale at a specified temperature, typically 20°C.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

FT-IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or cyclohexane), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Caption: Workflow for the characterization of this compound.

Safety and Handling

Aromatic nitro compounds should be handled with care as they are often toxic and can be absorbed through the skin. It is recommended to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound or structurally similar compounds.[8][9]

References

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound (CAS 610-17-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

In-Depth Technical Guide: N,N-Dimethyl-2-nitroaniline (CAS 610-17-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethyl-2-nitroaniline (CAS 610-17-3), a chemical intermediate with applications in synthesis and potential relevance in medicinal chemistry. This document details its physicochemical properties, safety and handling information, and established experimental protocols for its synthesis and evaluation.

Core Properties and Safety Information

This compound is an organic compound characterized by a dimethylamino group and a nitro group ortho to each other on a benzene ring. Its identity and core properties are summarized below.

Physicochemical Properties

The physical and chemical characteristics of this compound are presented in Table 1. There are some discrepancies in reported values for melting and boiling points across commercial suppliers, which may be due to different measurement conditions (e.g., pressure) or sample purity. The most frequently cited values are provided.

| Property | Value | Citation(s) |

| CAS Number | 610-17-3 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 166.18 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid/oil | [4] |

| Melting Point | -10 °C / -20 °C (Note: Conflicting data of 57-58 °C also reported) | [1][2] |

| Boiling Point | 257.7 °C at 760 mmHg (Note: A value of 170 °C is also reported) | [1][4] |

| Density | 1.193 - 1.2 g/cm³ | [1][4] |

| Solubility | Soluble in water and ethanol; insoluble in ether. | |

| Flash Point | 109.6 °C | [1] |

GHS Safety Information

It is crucial to handle this compound with appropriate caution. The Globally Harmonized System (GHS) classification is summarized in Table 2. A full Safety Data Sheet (SDS) should be consulted before handling.

| GHS Classification | Information | Citation(s) |

| Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H360: May damage fertility or the unborn child. | [2] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [2] |

| P271: Use only outdoors or in a well-ventilated area. | [2] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

Spectral Data

Detailed spectral analyses are essential for compound verification. While specific peak data is not provided in the search results, the availability of key spectra has been confirmed.

-

¹³C NMR: Data is available via SpectraBase.[5]

-

Mass Spectrometry (GC-MS): Data is available via SpectraBase.[5]

-

Infrared Spectroscopy (FTIR): Data is available via SpectraBase.[5]

Researchers should consult these databases for detailed spectral information.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative biological assay for evaluating compounds within this chemical class.

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is adapted from a general method for the synthesis of N-substituted 2-nitroaniline derivatives. The reaction involves the nucleophilic aromatic substitution of the chlorine atom in 2-nitrochlorobenzene with dimethylamine.

Materials and Equipment:

-

2-nitrochlorobenzene

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or a similar polar aprotic solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for work-up and purification

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitrochlorobenzene (1.0 eq) and a base such as potassium carbonate (2.0 eq) in dimethylformamide (DMF).

-

Reagent Addition: While stirring the mixture, add dimethylamine (1.2-1.5 eq). If using dimethylamine gas, it can be bubbled through the solution. If using an aqueous solution, the reaction may require adjustment of conditions to favor the organic phase reaction.

-

Reaction Conditions: Heat the mixture to 120 °C and maintain it under reflux for 8-12 hours.

-

Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) to check for the consumption of the 2-nitrochlorobenzene starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water, which should cause the product to precipitate.

-

Isolation: Collect the crude product by vacuum filtration, washing it thoroughly with water to remove inorganic salts and residual solvent.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound, from the initial setup to the final purified product.

References

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-nitroaniline from N,N-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of N,N-Dimethyl-2-nitroaniline, a valuable intermediate in the pharmaceutical and dye industries, presents a unique challenge due to the directing effects of the dimethylamino group. Standard nitration of N,N-dimethylaniline predominantly yields the thermodynamically favored meta and para isomers. This technical guide provides a comprehensive overview of a regioselective synthesis route to favor the formation of the ortho isomer, this compound. The guide details an alternative nitration method, outlines isomer separation techniques, and presents a comparative analysis of the physicochemical and spectroscopic properties of the resulting nitroaniline isomers.

Introduction

The nitration of N,N-dimethylaniline is a classic example of electrophilic aromatic substitution. The dimethylamino group is a strongly activating, ortho-, para-directing group. However, under the strongly acidic conditions of a typical mixed acid (HNO₃/H₂SO₄) nitration, the lone pair of electrons on the nitrogen atom is protonated, forming the N,N-dimethylanilinium ion. This protonated group becomes a deactivating, meta-directing group, leading to a product mixture rich in the meta and para isomers, with only a minor yield of the desired ortho product due to steric hindrance.

To overcome this challenge and achieve a higher yield of this compound, alternative synthetic strategies are necessary. This guide focuses on a promising approach utilizing a milder, ortho-directing nitrating agent, Bismuth Nitrate Pentahydrate [Bi(NO₃)₃·5H₂O].

Synthesis Pathway: Ortho-Selective Nitration

The use of Bismuth Nitrate Pentahydrate in combination with acetic anhydride offers a regioselective method for the ortho-nitration of anilines. This method avoids the harsh acidic conditions that lead to the formation of the meta-directing anilinium ion.

Figure 1: Proposed reaction pathway for the ortho-selective nitration of N,N-dimethylaniline.

Experimental Protocol: Ortho-Selective Nitration

This protocol is adapted from general procedures for the ortho-nitration of anilines using bismuth nitrate pentahydrate.[1][2]

Materials:

-

N,N-Dimethylaniline

-

Bismuth Nitrate Pentahydrate [Bi(NO₃)₃·5H₂O]

-

Acetic Anhydride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add acetic anhydride (1.2 eq) followed by the portion-wise addition of bismuth nitrate pentahydrate (0.5 eq) over 10-15 minutes with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for the appropriate time (monitoring by TLC is recommended to determine reaction completion).

-

After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product mixture.

Separation and Purification of Isomers

The crude product from the nitration reaction will be a mixture of ortho, meta, and para isomers, with the ortho isomer being the major component. Separation of these isomers is crucial to obtain pure this compound. A combination of steam distillation and fractional crystallization or chromatographic techniques can be employed.

Experimental Protocol: Isomer Separation by Steam Distillation

The ortho isomer of nitrated anilines is often more volatile and can be separated from the less volatile para isomer by steam distillation.

Materials:

-

Crude nitration product mixture

-

Steam generation setup or a large round-bottom flask with water

-

Distillation head, condenser, and receiving flask

-

Heating mantle

-

Dichloromethane or diethyl ether for extraction

-

Separatory funnel

Procedure:

-

Set up a steam distillation apparatus. The crude product mixture is placed in the distillation flask with a sufficient amount of water.

-

Pass steam through the mixture or heat the water in the flask to generate steam in situ.

-

The volatile this compound will co-distill with the steam and condense in the receiving flask. The distillate will appear as a cloudy emulsion or as an oily layer.

-

Continue the distillation until the distillate runs clear, indicating that the ortho isomer has been completely removed.

-

Extract the distillate with dichloromethane or diethyl ether.

-

Dry the organic extract over an anhydrous drying agent.

-

Evaporate the solvent to yield the enriched this compound. The non-volatile residue in the distillation flask will contain the meta and para isomers.

Figure 2: Workflow for the separation of this compound by steam distillation.

Further Purification by Fractional Crystallization or Chromatography

Further purification of the enriched ortho isomer can be achieved by fractional crystallization from a suitable solvent (e.g., ethanol-water mixture). Alternatively, column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) can provide highly pure this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for the ortho, meta, and para isomers of N,N-dimethyl-nitroaniline is presented below for easy comparison and identification.

| Property | This compound (ortho) | N,N-Dimethyl-3-nitroaniline (meta) | N,N-Dimethyl-4-nitroaniline (para) |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol | 166.18 g/mol | 166.18 g/mol |

| CAS Number | 610-17-3 | 619-31-8 | 100-23-2 |

| Appearance | Red-orange liquid or low melting solid | Orange crystalline solid | Yellow crystalline needles |

| Melting Point | 27 °C | 59-61 °C | 163-165 °C |

| Boiling Point | ~275 °C (decomposes) | 283-285 °C | 314 °C (decomposes) |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in hot ethanol, acetone; sparingly soluble in water |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (d), ~7.5 (t), ~7.1 (d), ~6.8 (t), ~2.7 (s, 6H) | ~7.8 (s), ~7.6 (d), ~7.4 (t), ~7.1 (d), ~3.0 (s, 6H) | ~8.1 (d), ~6.7 (d), ~3.1 (s, 6H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~148, ~136, ~133, ~127, ~120, ~118, ~43 | ~151, ~149, ~130, ~122, ~116, ~110, ~41 | ~153, ~138, ~126, ~111, ~40 |

Conclusion

The synthesis of this compound from N,N-dimethylaniline requires a strategic approach to overcome the inherent directing effects of the dimethylamino group in a strong acid medium. The use of Bismuth Nitrate Pentahydrate as a nitrating agent provides a promising ortho-selective route. Subsequent purification of the isomeric mixture, primarily through steam distillation, allows for the isolation of the desired product. The distinct physical and spectroscopic properties of the ortho, meta, and para isomers facilitate their identification and characterization. This guide provides researchers and professionals in drug development and chemical synthesis with a foundational understanding and practical protocols for the targeted synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-nitroaniline: Mechanism and Methodology

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-2-nitroaniline, with a core focus on the underlying chemical mechanisms. It explores the challenges of regioselectivity in the direct nitration of N,N-dimethylaniline and presents a more viable synthetic alternative. Detailed experimental protocols, quantitative data, and process visualizations are included to support research and development efforts.

The Mechanism of Aromatic Nitration

The synthesis of nitroaromatic compounds is predominantly achieved through electrophilic aromatic substitution (EAS). The key electrophile in this reaction, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.

The general mechanism proceeds in two main steps:

-

Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step of the reaction.

-

Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), abstracts a proton from the sp³-hybridized carbon of the arenium ion. This re-establishes the aromatic π-system and yields the nitroaromatic product.

Regioselectivity in the Nitration of N,N-Dimethylaniline

The directing effect of substituents on the aromatic ring is critical in determining the position of nitration. The dimethylamino (-NMe₂) group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.

However, the strongly acidic conditions of nitration introduce a significant complication. The basic nitrogen atom of the dimethylamino group is protonated by the acid, forming the N,N-dimethylanilinium ion. The resulting ammonium group, -N⁺H(CH₃)₂, has a positive charge and is no longer able to donate electrons through resonance. Instead, it becomes a potent deactivating group that withdraws electron density from the ring through a strong negative inductive effect (-I effect). This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[1][2][3]

Consequently, the direct nitration of N,N-dimethylaniline with a standard mixed acid (HNO₃/H₂SO₄) system yields predominantly the meta-nitro isomer, with the para-nitro isomer as a significant by-product.[2][3] The desired ortho-nitro isomer is typically formed in very small amounts, if at all, due to the combination of electronic deactivation and steric hindrance from the bulky dimethylanilinium group.[2]

Quantitative Data: Isomer Distribution in Direct Nitration

Experimental data from the direct nitration of N,N-dimethylaniline confirms the prevalence of meta and para isomers. The ortho isomer is often a minor, oily component that is difficult to isolate.

| Isomer | Typical Yield (%) | Reference |

| 2-nitro (ortho) | Trace / Not Isolated | [1] |

| 3-nitro (meta) | 56 - 63% | [4] |

| 4-nitro (para) | 14 - 24% | [1][4] |

Yields are highly dependent on specific reaction conditions such as temperature and acid concentration.

A Viable Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

Given the low yield of the ortho isomer from direct nitration, an alternative and more efficient pathway is the nucleophilic aromatic substitution (SNAr) reaction. This method involves reacting a substrate with a leaving group (like a halogen) ortho to a strong electron-withdrawing group (like a nitro group) with a suitable nucleophile.

For the synthesis of this compound, the preferred method is the reaction of 2-nitrochlorobenzene with dimethylamine . The ortho-nitro group strongly activates the chlorine atom for nucleophilic displacement by withdrawing electron density from the ring, stabilizing the negatively charged Meisenheimer complex intermediate.

Experimental Protocols

This protocol is adapted from established methods for producing m-nitrodimethylaniline and illustrates the typical procedure for direct nitration.[4]

-

Preparation of Dimethylaniline Sulfate: In a suitable reaction vessel equipped with a stirrer and cooling bath, slowly add 363 g (3.0 moles) of N,N-dimethylaniline to 1250 g (679 ml, 12.75 moles) of concentrated sulfuric acid, ensuring the temperature is maintained below 25°C. Cool the resulting solution to 5°C.

-

Preparation of Nitrating Mixture: In a separate flask, cool 366 g (200 ml, 3.6 moles) of concentrated sulfuric acid and slowly add 286 g (200 ml, 3.15 moles) of concentrated nitric acid, maintaining a low temperature with constant cooling and stirring.

-

Nitration: Add the nitrating mixture dropwise to the solution of dimethylaniline sulfate. The temperature must be carefully controlled between 5°C and 10°C throughout the addition, which typically takes about 1.5 hours.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 5-10°C for an additional hour.

-

Workup and Isolation: Pour the reaction mixture into 6 L of an ice/water slurry with vigorous stirring. The p-nitro isomer often precipitates first and can be partially separated. Carefully neutralize the filtrate with ammonium hydroxide to a pH of approximately 3 to precipitate the crude m-nitrodimethylaniline.[4] The product is then collected by filtration and can be purified by recrystallization from ethanol. The yield of m-nitrodimethylaniline is typically 56-63%.[4]

This protocol describes a general and effective method for the target compound's synthesis.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 15.76 g (0.1 mol) of 2-nitrochlorobenzene in 100 mL of a suitable solvent such as ethanol or DMF.

-

Addition of Nucleophile: To the stirred solution, add an excess of dimethylamine. A 40% aqueous solution or a solution in ethanol can be used. A typical molar excess is 2-3 equivalents (e.g., 28 mL of a 40% aqueous solution for ~0.25 mol). The excess dimethylamine also serves as the base to neutralize the HCl formed during the reaction.

-

Reaction: Heat the reaction mixture to reflux (e.g., ~80°C for ethanol) and maintain with stirring for several hours (4-12 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, pour the mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.

Conclusion

The synthesis of this compound via direct nitration of N,N-dimethylaniline is mechanistically unfavorable due to the protonation of the dimethylamino group in strong acid, which directs the electrophilic attack to the meta and para positions. For researchers and drug development professionals requiring the ortho isomer, the nucleophilic aromatic substitution (SNAr) of 2-nitrochlorobenzene with dimethylamine is the superior and recommended synthetic route, offering better regiocontrol and higher yields of the desired product.

References

A Technical Guide to the Spectroscopic Analysis of N,N-Dimethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethyl-2-nitroaniline, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this compound in public-access databases, this guide presents data from closely related isomers and analogs to provide insights into the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Data (Reference Isomers)

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| N,N-Dimethyl-4-nitroaniline | CDCl₃ | 8.094 | d | 9.5 | 2H, Ar-H ortho to NO₂ |

| 6.589 | d | 9.5 | 2H, Ar-H ortho to N(CH₃)₂ | ||

| 3.103 | s | - | 6H, N(CH₃)₂ | ||

| N,N-Dimethyl-3-nitroaniline | - | - | - | - | Data not available in this format |

Table 1: ¹H NMR Data for N,N-Dimethyl-4-nitroaniline.[1]

¹³C NMR Data (Reference Isomers)

The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule.

| Compound | Solvent | Chemical Shift (δ) ppm |

| N,N-Dimethyl-4-nitroaniline | - | Data not readily available in tabular format |

| N,N-DIETHYL-O-NITROANILINE | - | Data not readily available in tabular format |

Table 2: Placeholder for ¹³C NMR Data for reference isomers.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small organic molecule is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[2] To ensure complete dissolution, the sample can be gently vortexed.[2]

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added for chemical shift calibration.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is around 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically performed. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).[3] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[3]

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Note on Data Availability: An experimental IR spectrum for this compound was not found in the public databases searched. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule and data from related compounds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3100-3000 | C-H stretch | Aromatic | Medium-Weak |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃) | Medium |

| ~1600-1475 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1520-1480 | N-O asymmetric stretch | Nitro group | Strong |

| ~1350-1310 | N-O symmetric stretch | Nitro group | Strong |

| ~1360-1310 | C-N stretch | Aryl amine | Strong |

Table 3: Expected IR Absorption Bands for this compound.

Experimental Protocol for FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining an infrared spectrum.[5]

-

Sample Preparation:

-

For Solids (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[6]

-

Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

For Solids (ATR Method):

-

For Liquids (Neat):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet, ATR, or salt plates) in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample holder (or with a blank KBr pellet/clean ATR crystal) to subtract atmospheric and instrumental interferences.[9]

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Mass Spectrometry Data

The molecular formula of this compound is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol .[11]

| m/z | Relative Intensity (%) | Possible Fragment |

| 166 | 99.99 | [M]⁺ (Molecular Ion) |

| 136 | 29.26 | [M - NO]⁺ |

| 120 | - | [M - NO₂]⁺ |

| 119 | 18.22 | [M - NO - OH]⁺ |

| 105 | 11.77 | [M - NO₂ - CH₃]⁺ |

Table 4: Mass Spectrometry Fragmentation Data for the reference isomer N,N-Dimethyl-4-nitroaniline.[12]

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a small organic molecule using an electron ionization (EI) mass spectrometer is as follows:[13]

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically after being vaporized.[13] For volatile compounds, this can be done via a direct insertion probe or through the injection port of a gas chromatograph (GC-MS).

-

-

Ionization:

-

Fragmentation:

-

The excess energy from electron ionization often causes the molecular ion to break apart into smaller, charged fragments and neutral species.

-

-

Mass Analysis:

-

The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer.

-

The mass analyzer, which can be a magnetic sector, quadrupole, or time-of-flight tube, separates the ions based on their mass-to-charge ratio (m/z).[15]

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

A generalized workflow for spectroscopic analysis.

References

- 1. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. sc.edu [sc.edu]

- 5. chem.uci.edu [chem.uci.edu]

- 6. mse.washington.edu [mse.washington.edu]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. This compound [webbook.nist.gov]

- 12. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zefsci.com [zefsci.com]

An In-depth Technical Guide on the Solubility of N,N-Dimethyl-2-nitroaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the solubility characteristics of N,N-Dimethyl-2-nitroaniline. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive qualitative assessment based on the compound's molecular structure and comparisons with analogous compounds. Furthermore, it offers a detailed experimental protocol for the accurate determination of its solubility in various organic solvents using the isothermal shake-flask method. This guide is intended to be a valuable resource for professionals requiring solubility data for synthesis, purification, and formulation development.

Introduction to this compound

This compound (CAS No. 610-17-3) is an organic compound with the molecular formula C₈H₁₀N₂O₂. Its structure consists of a benzene ring substituted with a nitro group (-NO₂) and a dimethylamino group (-N(CH₃)₂). The presence of these functional groups dictates its physicochemical properties, including its solubility in different solvents. Understanding the solubility of this compound is crucial for a variety of applications, including chemical synthesis, reaction optimization, and formulation in the pharmaceutical and materials science industries.

Physical Properties:

| Property | Value | Reference |

| Molecular Weight | 166.18 g/mol | [1] |

| Boiling Point | 257.7 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Physical State | Liquid (Yellow oil) | [1] |

Qualitative Solubility Profile

The molecule possesses both a polar nitro group and a polarizable dimethylamino group, along with a nonpolar benzene ring. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The nitro and amino groups can participate in hydrogen bonding with protic solvents. Therefore, this compound is expected to have good solubility in alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide): The polarity of the molecule due to the nitro and dimethylamino groups suggests good solubility in polar aprotic solvents that can engage in dipole-dipole interactions. For instance, the related compound N,N-Dimethyl-4-nitroaniline is known to be soluble in dichloromethane and shows good solubility in hot methanol.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the polar functional groups is likely to limit the solubility in nonpolar solvents. However, the benzene ring and methyl groups contribute some nonpolar character, which may allow for some degree of solubility, particularly in aromatic solvents like toluene.

-

Ethers (e.g., Diethyl Ether): Ethers are weakly polar and can act as hydrogen bond acceptors. Moderate solubility is expected in such solvents.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| e.g., Diethyl Ether | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., UV-Vis | ||

| e.g., Hexane | e.g., 25 | e.g., Gravimetric |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

4.1. Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the resulting saturated solution is then measured to determine the solubility.

4.2. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

-

Instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

4.3. Procedure

-

Preparation of Slurry: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurries for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved microcrystals.

-

Quantification: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.

-

Gravimetric Method:

-

Weigh the tared vial containing the filtered saturated solution.

-

Carefully evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again.

-

The difference in weight corresponds to the mass of the dissolved this compound. The solubility can then be calculated based on the initial volume of the supernatant.

-

-

Chromatographic/Spectroscopic Method (e.g., HPLC, UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the response (e.g., peak area for HPLC, absorbance for UV-Vis) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the response of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.

-

-

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is scarce in the public domain, its molecular structure suggests good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar solvents. For applications requiring precise solubility values, experimental determination is necessary. The provided isothermal shake-flask protocol offers a robust and reliable method for obtaining this critical data. The generation and publication of such data would be of significant value to the scientific community.

References

Potential Research Areas Involving N,N-Dimethyl-2-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-nitroaniline is a versatile aromatic compound with significant potential in diverse research and development areas. Its unique molecular architecture, featuring a nitro group ortho to a dimethylamino group on a benzene ring, makes it a valuable precursor in the synthesis of a variety of organic molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound. It further explores potential research avenues, including its application in the development of novel azo dyes, the synthesis of biologically active benzimidazoles, and as a scaffold for new therapeutic agents in oncology and infectious diseases. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further investigation and application of this compound.

Introduction

This compound, with the chemical formula C₈H₁₀N₂O₂, is an organic compound that serves as a key intermediate in various synthetic pathways.[1] Its structure, characterized by the presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group in close proximity, imparts unique reactivity and makes it a subject of interest for chemical and pharmaceutical research. This guide aims to provide a detailed technical overview for researchers and professionals in drug development and material science, highlighting the potential of this compound as a building block for functional molecules.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 610-17-3 | [1] |

| Appearance | Yellow to orange crystalline solid | [2] |

| Melting Point | 57-61 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2][3] |

Spectroscopic Data (Predicted and from Related Compounds)

While specific experimental spectra for this compound are not available, the following tables provide predicted data and experimental data from analogous compounds to aid in characterization.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to NO₂) |

| ~ 7.4 - 7.6 | t | 1H | Ar-H (para to NO₂) |

| ~ 7.0 - 7.2 | m | 2H | Ar-H |

| ~ 2.7 - 2.9 | s | 6H | N(CH₃)₂ |

Note: Predicted values are based on the analysis of similar nitroaniline derivatives.[4][5]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-N(CH₃)₂ |

| ~ 145 | C-NO₂ |

| ~ 135 | Ar-C |

| ~ 128 | Ar-C |

| ~ 125 | Ar-C |

| ~ 120 | Ar-C |

| ~ 45 | N(CH₃)₂ |

Note: Predicted values are based on the analysis of analogous compounds.[6][7]

Table 4: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2950 - 2850 | Aliphatic C-H stretch (N-CH₃) |

| ~ 1600 - 1580 | Aromatic C=C stretch |

| ~ 1530 - 1500 | Asymmetric NO₂ stretch |

| ~ 1350 - 1330 | Symmetric NO₂ stretch |

| ~ 1300 - 1250 | C-N stretch |

Note: Predicted values are based on the typical vibrational frequencies of functional groups present in the molecule.[3][8]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands characteristic of nitroaniline derivatives. A polymer functionalized with a similar 4-N,N-dimethyl-2-nitro-1,4-benzenediamine chromophore exhibits pH-dependent absorption, suggesting the potential for this compound derivatives as sensors.[9]

Synthesis and Reactivity

Synthesis of this compound

The primary method for the synthesis of this compound is the nitration of N,N-dimethylaniline. This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration.

Caption: General workflow for the synthesis of this compound.

Key Reactivity

The chemical reactivity of this compound is primarily dictated by its two functional groups:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group to form N¹,N¹-dimethylbenzene-1,2-diamine. This transformation is a crucial step in the synthesis of various heterocyclic compounds, particularly benzimidazoles. Common reducing agents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C), or zinc dust in the presence of an acid.[10][11]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, with the directing effects of the dimethylamino and nitro groups influencing the position of the incoming substituent.

Potential Research Areas

Precursor for Azo Dyes

This compound can serve as a diazo component in the synthesis of azo dyes. The general procedure involves diazotization of the corresponding diamine (obtained by reduction of the nitro group) followed by coupling with an electron-rich aromatic compound. The resulting azo dyes can be investigated for their tinctorial properties, lightfastness, and potential applications in textiles, printing, and as pH indicators.[12][13][14][15][16]

Caption: General workflow for the synthesis of azo dyes from this compound.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][17] this compound is a valuable precursor for the synthesis of substituted benzimidazoles. The typical synthetic route involves the reduction of the nitro group to an amine, followed by cyclocondensation with an aldehyde or carboxylic acid.[10][18][19][20] Research in this area could focus on synthesizing novel benzimidazole derivatives and evaluating their pharmacological activities.

Caption: General workflow for the synthesis of benzimidazoles from this compound.

Drug Development and Medicinal Chemistry

The broader class of N-substituted 2-nitroaniline derivatives has shown promise in drug discovery, exhibiting both anticancer and antimicrobial activities.[11] The nitro group can play a crucial role in the mechanism of action, particularly through bioreductive activation in hypoxic environments, such as those found in solid tumors.

Potential research in this area includes:

-

Synthesis of Novel Derivatives: Synthesizing a library of this compound derivatives with various substituents to explore structure-activity relationships (SAR).

-

Anticancer Evaluation: Screening these derivatives for their cytotoxic effects against a panel of cancer cell lines.[21]

-

Antimicrobial Screening: Assessing the antibacterial and antifungal activities of the synthesized compounds against a range of pathogenic microorganisms.[22][23][24][25]

Table 5: Reported Biological Activities of N-Substituted 2-Nitroaniline Derivatives

| Compound Class | Biological Activity | Target/Mechanism (if known) | Reference(s) |

| N-Aryl-2-nitroanilines | Anticancer | Cytotoxicity against various cancer cell lines | [11] |

| N-Alkyl-2-nitroanilines | Antimicrobial | Inhibition of bacterial and fungal growth | [24] |

Materials Science

The chromophoric nature of this compound and its derivatives suggests potential applications in materials science. Research could be directed towards:

-

Nonlinear Optical (NLO) Materials: Investigating the NLO properties of novel derivatives for applications in optoelectronics.

-

Dye-Sensitized Solar Cells (DSSCs): Exploring the use of azo dyes derived from this compound as sensitizers in DSSCs.

-

Corrosion Inhibitors: Evaluating the potential of this compound and its derivatives to act as corrosion inhibitors for various metals.

Experimental Protocols

General Synthesis of this compound (Adapted from a similar procedure)

Materials:

-

N,N-Dimethylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ammonium Hydroxide (NH₄OH)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add N,N-dimethylaniline to the cooled sulfuric acid while maintaining a low temperature.

-

Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of N,N-dimethylaniline in sulfuric acid, ensuring the temperature remains between 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time.

-

Pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the solution with ammonium hydroxide until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Note: This is a general procedure adapted from the synthesis of a related compound and should be optimized for safety and yield.[25]

General Protocol for the Synthesis of Benzimidazoles from 2-Nitroanilines

Materials:

-

2-Nitroaniline derivative (e.g., this compound)

-

Aromatic Aldehyde

-

Zinc (Zn) powder

-

Sodium Bisulfite (NaHSO₃)

-

Water

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, suspend the 2-nitroaniline derivative, zinc powder, and sodium bisulfite in water.

-

Add the aromatic aldehyde to the mixture.

-

Heat the reaction mixture at 100 °C with stirring for the appropriate time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic solids.

-

Extract the aqueous filtrate with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[10]

General Protocol for Antimicrobial Activity Screening (Broth Microdilution Method)

Materials:

-

Synthesized this compound derivatives

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

Procedure:

-

Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Inoculate each well with the microbial suspension.

-

Include positive controls (broth with microorganism and standard antimicrobial agent) and negative controls (broth with microorganism only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22][23]

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant untapped potential. Its rich reactivity allows for the synthesis of a diverse range of compounds, including azo dyes and biologically active benzimidazoles. The exploration of its derivatives in drug discovery, particularly in the fields of oncology and infectious diseases, represents a promising avenue for future research. Furthermore, its chromophoric properties suggest potential applications in materials science. This technical guide provides a solid foundation for researchers to delve into the chemistry of this compound and unlock its full potential in various scientific and industrial applications.

References

- 1. This compound [webbook.nist.gov]

- 2. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. N-METHYL-2-NITROANILINE(612-28-2) 1H NMR spectrum [chemicalbook.com]

- 6. N,N-DIETHYL-O-NITROANILINE(2216-17-3) 13C NMR [m.chemicalbook.com]

- 7. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 13C NMR [m.chemicalbook.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 14. orientjchem.org [orientjchem.org]

- 15. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N,N-DIMETHYL-3-NITROANILINE(619-31-8) 1H NMR [m.chemicalbook.com]

- 17. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. Benzimidazole synthesis [organic-chemistry.org]

- 21. Master’s Thesis at the University of Basrah Explores the Synthesis and Biological Evaluation of Selected Nitroanilines | University of Basrah [en.uobasrah.edu.iq]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 25. [PDF] Antifungal and antibacterial activities of diarylamidine derivatives | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of N-Substituted 2-Nitroaniline Derivatives

N-substituted 2-nitroaniline derivatives have emerged as a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] The presence of the nitro group, a potent electron-withdrawing moiety, is often pivotal to their mechanism of action.[1][2] This is particularly relevant in the context of bioreductive activation under the hypoxic conditions characteristic of solid tumors.[1] This guide offers a comprehensive analysis of these derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data, detailed protocols, and an exploration of their underlying mechanisms.

General Synthesis of N-Substituted 2-Nitroaniline Derivatives

The synthesis of N-substituted 2-nitroaniline derivatives is typically achieved through nucleophilic aromatic substitution. A common method involves the reaction of 2-nitrochlorobenzene with a desired substituted aniline in the presence of a base.[1][3]

Example Synthetic Protocol

A mixture of 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL) is heated at 120 °C for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[1]

Anticancer Activity

A variety of N-substituted 2-nitroaniline derivatives have been synthesized and assessed for their cytotoxic effects against numerous cancer cell lines.[1] The data reveal a broad range of potencies, with IC50 values spanning from nanomolar to micromolar concentrations.[1] Notably, specific substitutions on the N-phenyl ring have been demonstrated to significantly enhance anticancer activity.[1]

Quantitative Anticancer Activity Data

| Compound ID | N-Substituent | Cancer Cell Line | IC50 | Reference |

| 1a | 4-Methylphenyl | HCT116 | 5.9 nM | [1] |

| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM | [1] |

| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold | [1] |

| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM | [1] |

| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM | [1] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the N-substituted 2-nitroaniline derivatives and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell inhibition is calculated relative to untreated control cells.

Visualizing Kinase Inhibition Assay Workflow

Caption: A generalized workflow for a kinase inhibition assay.

Antimicrobial Activity

In addition to their anticancer properties, N-substituted 2-nitroaniline derivatives have shown considerable potential as antimicrobial agents, effective against a variety of bacterial and fungal strains.[1]

Quantitative Antimicrobial Activity Data

| Compound ID | N-Substituent | Microbial Strain | MIC (µg/mL) | Reference |

| PANIPI | Picric acid doped polyaniline | Shigella dysenteriae | >100 | [4] |

| PANIDN | 3,5-dinitrobenzoic acid doped polyaniline | Shigella dysenteriae | >100 | [4] |

| PANICl | HCl doped polyaniline | Shigella dysenteriae | >100 | [4] |

| 4b | Nitro-pyrrolomycin derivative | S. aureus | 20 µM | [5] |

| 4d | Nitro-pyrrolomycin derivative | P. aeruginosa | 30 µM | [5] |

| 9b-9d | Halogenated nitro derivatives | S. aureus | 15.6-62.5 | [5][6] |

| 9b-9d | Halogenated nitro derivatives | Candida sp. | 15-62.5 (MFC) | [5][6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium, such as Mueller-Hinton broth for bacteria.[1]

-

Serial Dilution: The N-substituted 2-nitroaniline derivatives are serially diluted in the broth in a 96-well microtiter plate.[1]

-

Inoculation: Each well is then inoculated with the microbial suspension.[1]

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.[1]

-

MIC Determination: The MIC is identified as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizing MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity